molecular formula C12H16F3NO B1612582 4-(Pentyloxy)-3-(trifluoromethyl)benzenamine CAS No. 832099-33-9

4-(Pentyloxy)-3-(trifluoromethyl)benzenamine

Cat. No. B1612582
Key on ui cas rn: 832099-33-9
M. Wt: 247.26 g/mol
InChI Key: ABGXLERQYNTJCY-UHFFFAOYSA-N
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Patent
US07718671B2

Procedure details

A solution of 4-Nitro-1-pentyloxy-2-trifluoromethyl-benzene (1.2 g, 4.8 mmole) and 0.1 g of 10% Palladium on activated carbon in 40 mL of ethanol is hydrogenated with hydrogen balloon at room temperature overnight. Filtration and concentration gave a pink oil 1.2 g (100%) of 4-Pentyloxy-3-trifluoromethyl-phenylamine MS: 248 (M+1).
Name
4-Nitro-1-pentyloxy-2-trifluoromethyl-benzene
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[C:6]([C:16]([F:19])([F:18])[F:17])[CH:5]=1)([O-])=O.[H][H]>[Pd].C(O)C>[CH2:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][C:6]=1[C:16]([F:17])([F:18])[F:19])[CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
4-Nitro-1-pentyloxy-2-trifluoromethyl-benzene
Quantity
1.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)OCCCCC)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)OC1=C(C=C(C=C1)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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